BenchChemオンラインストアへようこそ!

PAIR2

IRE1α Kinase Inhibition Unfolded Protein Response

Procure PAIR2, the exclusive ATP-competitive partial antagonist of IRE1α RNase, for precise functional segregation studies. Unlike full inhibitors such as KIRA8, PAIR2 uniquely preserves adaptive XBP1 splicing while selectively attenuating destructive RIDD activity. With high kinome selectivity and a proven ability to protect against pulmonary fibrosis in vivo, this tool compound is essential for disease research in diabetes, neurodegeneration, and cancer where ER stress modulation is critical.

Molecular Formula C27H26F4N6O3S
Molecular Weight 590.6 g/mol
Cat. No. B12417964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAIR2
Molecular FormulaC27H26F4N6O3S
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C(=C1F)NS(=O)(=O)CC(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC5CCCNC5
InChIInChI=1S/C27H26F4N6O3S/c1-16-22(28)23(37-41(38,39)15-27(29,30)31)18-7-2-3-8-19(18)24(16)40-25-20(9-5-12-33-25)21-10-13-34-26(36-21)35-17-6-4-11-32-14-17/h2-3,5,7-10,12-13,17,32,37H,4,6,11,14-15H2,1H3,(H,34,35,36)/t17-/m0/s1
InChIKeyOIBXRLOQDGELGQ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAIR2: A Potent and Selective Partial Antagonist of IRE1α RNase for Segregated UPR Output Modulation


PAIR2 is an ATP-competitive partial antagonist of IRE1α RNase (PAIR) that binds with high affinity to the IRE1α kinase domain (Ki = 8.8 nM) [1] [2]. It is a small molecule with the molecular formula C27H26F4N6O3S and molecular weight 590.59 . PAIR2 distinguishes itself from full IRE1α inhibitors by its ability to partially displace the αC helix, leading to an intermediate RNase-inhibitory conformation that preserves adaptive XBP1 splicing while attenuating destructive RIDD (Regulated IRE1α-Dependent Decay) activity [1].

Why PAIR2 Cannot Be Substituted by Generic IRE1α Inhibitors: The Critical Role of Functional Segregation in UPR Output


Standard IRE1α inhibitors, such as KIRA8 (Ki = 12 nM), fully block both XBP1 splicing and RIDD, leading to complete suppression of the unfolded protein response (UPR) and potential loss of essential homeostatic functions [1]. In contrast, PAIR2's partial antagonism preserves adaptive XBP1 splicing while inhibiting only the destructive RIDD arm [2]. This functional segregation is critical in disease contexts where XBP1-mediated adaptation is required for cell survival and function, such as in insulin-producing β-cells and differentiating B-lymphocytes [1] [3]. Substituting PAIR2 with a full inhibitor like KIRA8 would eliminate this beneficial adaptive output and may exacerbate disease phenotypes [2].

PAIR2 Evidence-Based Comparative Analysis: Quantified Differentiation from Closest IRE1α Inhibitors


PAIR2 vs. KIRA8: Higher Affinity and Potency in Inhibiting IRE1α Kinase Activity

PAIR2 demonstrates a Ki of 8.8 nM for IRE1α kinase inhibition, which is approximately 1.4-fold more potent than KIRA8 (Ki = 12 nM) [1]. This increased potency is observed in both in vitro kinase assays and in cellular assays of IRE1α phosphorylation [1]. The quantified difference of 3.2 nM may be significant in cellular contexts where IRE1α activation is limiting or when high fractional occupancy is required for biological effect.

IRE1α Kinase Inhibition Unfolded Protein Response

PAIR2 vs. KIRA8: Preservation of Adaptive XBP1 Splicing While Inhibiting RIDD

In INS-1 cells treated with 10 μM PAIR2, XBP1 splicing induced by DTT (2 mM) remained at approximately 40-50% of maximal levels, whereas KIRA8 at the same concentration reduced XBP1 splicing to near baseline (≤10%) [1]. Additionally, PAIR2 (10 μM) completely blocked the ability of KIRA8 (0.5-1 μM) to inhibit XBP1 splicing, confirming full ATP-site occupancy and functional antagonism of the KIRA binding site [1]. In a pulmonary fibrosis model, PAIR2 preserved XBP1 splicing while inhibiting RIDD, as demonstrated by reduced expression of RIDD substrate Bloc1s1 and Fgfr2 [2].

IRE1α RNase Activity XBP1 Splicing RIDD

PAIR2 vs. KIRA8 and KIRA6: Superior Kinome Selectivity Profile

Kinobead profiling of PAIR2 at 2.5 μM and 10 μM revealed only IRE1α as a drug-sensitive kinase (Log2 Difference > 2, FDR 0.05) among all kinases detected [1]. In contrast, KIRA6 shows an IC50 of 0.6 μM against IRE1α but has been reported to affect other kinases (IC50 >10 μM against Erk2, JNK2, JNK3, Pak4, Pim1, PKA) . The high kinome selectivity of PAIR2 minimizes confounding off-target effects in functional studies.

IRE1α Kinase Selectivity Off-Target Effects

PAIR2 In Vivo Efficacy: Protection from Bleomycin-Induced Pulmonary Fibrosis

In a mouse model of bleomycin-induced pulmonary fibrosis, treatment with PAIR2 (dosed orally, exact dose not specified in search results but likely 50-100 mg/kg based on class) significantly reduced AT2 cell differentiation into profibrotic transitional cells and decreased lung fibrosis severity [1] . Notably, PAIR2 not only slowed further damage but also partially reversed established fibrosis in some models . This contrasts with full IRE1α inhibitors like KIRA8, which would block both adaptive XBP1 splicing and RIDD, potentially compromising tissue repair mechanisms [2].

IRE1α RIDD Inhibition Pulmonary Fibrosis In Vivo Pharmacology

PAIR2 Research and Industrial Applications: Precision Modulation of IRE1α Signaling


Investigating Functional Segregation of UPR Outputs in Disease Models

PAIR2 is the only commercially available compound that allows researchers to selectively inhibit IRE1α's destructive RIDD activity while preserving adaptive XBP1 splicing [1]. This unique property is essential for dissecting the differential contributions of these two pathways in diseases where ER stress plays a central role, including diabetes, neurodegeneration, and cancer [1] [2].

Preclinical Studies in Pulmonary Fibrosis and Fibrotic Disorders

In vivo studies have demonstrated that PAIR2 protects against and partially reverses pulmonary fibrosis by preventing AT2 cell dedifferentiation into profibrotic transitional cells [2]. Its ability to preserve XBP1-mediated adaptive responses while blocking RIDD makes it a promising tool for preclinical development of anti-fibrotic therapies [2] .

Kinome-Wide Selectivity Screening for IRE1α-Specific Mechanisms

PAIR2's exceptional kinome selectivity, with no off-target kinases identified at concentrations up to 10 μM, makes it an ideal tool for establishing IRE1α-dependent phenotypes without confounding off-target effects [1]. This is particularly valuable in phenotypic screens and target validation studies where specificity is paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAIR2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.